Indanestrol - 71855-45-3

Indanestrol

Catalog Number: EVT-1540353
CAS Number: 71855-45-3
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indanestrol is a member of indanes.
Source and Classification

Indanestrol is classified as a synthetic estrogen. It was developed in the mid-20th century and has been utilized primarily in the field of gynecology and endocrinology. The compound's chemical structure is derived from the indane framework, which contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

Indanestrol can be synthesized through several methods, typically involving the modification of existing organic compounds. One common synthesis route involves:

  1. Starting Materials: The synthesis often begins with 1-indanone or similar precursors.
  2. Reactions: Key steps may include Friedel-Crafts acylation followed by reduction processes to introduce hydroxyl groups at specific positions on the indane ring.
  3. Final Steps: The final formation of Indanestrol typically involves the introduction of an ethyl group at the appropriate position to enhance estrogenic activity.

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Indanestrol's molecular formula is C12H14OC_{12}H_{14}O, with a molecular weight of approximately 190.24 g/mol. The structural representation includes:

  • Core Structure: An indane ring system fused with a phenolic hydroxyl group.
  • Functional Groups: Hydroxyl (-OH) groups that are critical for its interaction with estrogen receptors.

The three-dimensional conformation of Indanestrol allows it to mimic natural estrogens, facilitating its binding to estrogen receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Indanestrol undergoes various chemical reactions that are essential for its functionality:

  1. Estrogen Receptor Binding: The primary reaction involves binding to estrogen receptors in target tissues, which triggers a cascade of biological responses.
  2. Metabolism: In vivo, Indanestrol can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some estrogenic activity or exhibit different pharmacological properties.
  3. Degradation Pathways: The compound can also undergo hydrolysis or oxidation under certain conditions, affecting its stability and efficacy.
Mechanism of Action

Process and Data

Indanestrol exerts its effects primarily through:

  • Estrogen Receptor Agonism: By binding to estrogen receptors (ERα and ERβ), Indanestrol mimics endogenous estrogens, activating gene transcription involved in reproductive and metabolic processes.
  • Signal Transduction: The binding initiates signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis in target tissues.

Research indicates that Indanestrol's potency may vary depending on tissue type and receptor subtype engagement.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indanestrol is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Indanestrol is relatively stable under normal conditions but can degrade when exposed to extreme pH or light.
  • Melting Point: The melting point ranges around 90-95 °C, indicating its solid-state characteristics at room temperature.
Applications

Scientific Uses

Indanestrol has been explored for various applications:

  • Hormonal Therapy: It has been used in treating menopausal symptoms due to its estrogenic effects.
  • Cancer Research: Studies have investigated its potential role in hormone-dependent cancers, such as breast cancer, where it may influence tumor growth dynamics.
  • Endocrine Disruption Studies: As a synthetic estrogen, Indanestrol serves as a model compound for studying endocrine disruptors' effects on human health and environmental systems.
Introduction to Indanestrol: A Scientific Foundation

Historical Context of Steroidal/Non-Steroidal Pharmacophores

The evolution of estrogen receptor modulators has been driven by the pursuit of enhanced selectivity and reduced off-target effects. Early steroidal estrogens like 17β-estradiol established the foundational understanding of hormone-receptor interactions but faced limitations in bioavailability and tissue-specific actions. The discovery of diethylstilbestrol (DES) in 1938 marked a pivotal shift toward non-steroidal scaffolds, demonstrating that planar, phenolic structures could mimic steroidal activity [2]. Research into DES metabolites revealed that stereochemistry critically influences receptor binding; for instance, the meso isomer of DES exhibits higher estrogenic potency than its enantiomers due to optimal spatial alignment with the ligand-binding domain [2].

This knowledge spurred the development of indane-based scaffolds, which combine rigidity with synthetic versatility. The indane core—a benzene ring fused with a cyclopentane—offers conformational constraints that enhance receptor selectivity. Indanestrol (chemical name: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-6,7-diol) leverages this architecture, positioning hydroxyl groups to mimic estradiol’s A-ring interactions while its hydrophobic indane moiety modulates receptor dynamics [5]. Table 1 compares key pharmacophore attributes:

Table 1: Evolution of Estrogenic Pharmacophores

Scaffold TypeRepresentative CompoundsStructural AdvantagesLimitations
Steroidal17β-EstradiolHigh affinity for ERα/ERβMetabolic instability, synthesis complexity
Non-Steroidal (Stilbene)DiethylstilbestrolOral bioavailability, rigidityOff-target toxicity (e.g., carcinogenicity)
Non-Steroidal (Indane)IndanestrolTunable stereochemistry, metabolic resilienceLimited in vivo characterization

Indanestrol’s Position in Modern Therapeutic Development

Indanestrol emerges amid transformative shifts in drug development paradigms. Model-Informed Drug Development (MIDD)—endorsed by regulatory frameworks like ICH E11(R1)—enables pharmacokinetic (PK) and pharmacodynamic (PD) extrapolation from minimal datasets, crucial for niche applications in oncology or rare diseases [1]. For Indanestrol, MIDD approaches could predict pediatric dosing or interactions without large-scale trials, leveraging physiologically based pharmacokinetic (PBPK) models.

Concurrently, artificial intelligence (AI) accelerates scaffold optimization. Platforms like TxGemma—a generative AI model fine-tuned for therapeutic design—can predict Indanestrol’s blood-brain barrier permeability or binding affinity for estrogen-related receptors [4]. These tools validate target engagement hypotheses in silico, reducing empirical screening costs. Table 2 highlights technological synergies:

Table 2: Modern Approaches Enhancing Indanestrol Development

TechnologyApplication to IndanestrolImpact
MIDDExtrapolation of adult PK data to pediatric populationsReduces trial burden in rare endocrine disorders
AI (TxGemma)Prediction of ER subtype selectivity and toxicity profilesIdentifies analogs with improved safety margins
iPSC-Derived ModelsCardiotoxicity screening in human cardiomyocytesDe-risks long-term cardiovascular effects

Indanestrol’s structural modularity also aligns with fragment-based drug design. Its indane core serves as a "privileged scaffold" amenable to derivatization—similar to indole alkaloids used in anticancer agents [5]. This flexibility positions it for repurposing in non-endocrine conditions (e.g., neurodegenerative diseases) where estrogen receptors modulate neuroprotection.

Knowledge Gaps and Research Rationale

Despite its promise, Indanestrol’s development faces several unresolved challenges:

  • Receptor Conformational Dynamics: While DES metabolites exhibit well-defined stereochemistry-activity relationships [2], Indanestrol’s binding mode with estrogen receptor alpha (ERα) mutants remains uncharacterized. Molecular dynamics simulations suggest its ortho-quinone metabolites may covalently modify nucleotide residues, potentially triggering oxidative stress—a mechanism observed in analogous compounds [5].
  • Tissue-Selective Agonism: Unlike steroidal estrogens, Indanestrol shows bias toward bone and cardiovascular tissues in preclinical models. However, the molecular determinants of this selectivity are unknown. Research should clarify whether co-regulator recruitment (e.g., SRC-3 vs. SMRT) differs from estradiol [2].
  • Synthetic Complexity: Current routes to Indanestrol involve multi-step synthesis with low enantiomeric purity. Asymmetric hydrogenation or enzymatic resolution could address this, mirroring advances in indole alkaloid production [5].

Table 3: Priority Research Directions for Indanestrol

Knowledge GapProposed ApproachExpected Insight
ER subtype selectivityCryo-EM of Indanestrol-bound ERβRational design of CNS-targeted analogs
Metabolic fate in hepatocytesLC-MS profiling of phase I/II metabolitesIdentification of reactive intermediates
Impact on gene regulatory networksSingle-cell RNA-seq in uterine vs. bone tissueTissue-specific transcriptomic signatures

The rationale for prioritizing Indanestrol research extends beyond mechanistic curiosity. Its non-steroidal architecture circumvents thrombotic risks associated with classical estrogens, making it a candidate for long-term hormone replacement therapy. Furthermore, integrating MIDD and AI tools could compress its development timeline by 30–40%, exemplifying the "fail-early, fail-fast" paradigm [1] [4].

Properties

CAS Number

71855-45-3

Product Name

Indanestrol

IUPAC Name

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1H-inden-5-ol

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H20O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,15,18-20H,3H2,1-2H3

InChI Key

UVOBXMBJOYYZST-UHFFFAOYSA-N

SMILES

CCC1C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Synonyms

indanestrol
indanestrol, (1alpha,2alpha,3alpha)-isome

Canonical SMILES

CCC1C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.